11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Chemical Structure and Synthesis
11-Methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepine derivative featuring two fused benzene rings and a seven-membered diazepine core. The methyl group at position 11 and phenyl group at position 3 are critical for its pharmacological profile . Synthesis typically involves multi-step reactions, starting with phenylacetic acid and amines/aldehydes, followed by cyclization under optimized conditions (e.g., acidic/basic catalysts) to ensure high yield and purity .
The methyl and phenyl substituents enhance receptor binding affinity and metabolic stability .
Properties
IUPAC Name |
6-methyl-9-phenyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13-20-18(22-17-10-6-5-9-16(17)21-13)11-15(12-19(20)23)14-7-3-2-4-8-14/h2-10,15,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOYFHVLGHEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with a suitable diketone under acidic or basic conditions can lead to the formation of the diazepine ring. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Pharmacological Outcomes
Modifications to the dibenzo-diazepine core significantly alter biological activity. Below is a comparative analysis of key analogs:
Impact of Substituents on Pharmacokinetics
- Halogenation (Cl, F): Chlorophenyl or fluorophenyl groups enhance lipophilicity and blood-brain barrier penetration, improving CNS activity .
- Methoxy Groups: Improve aqueous solubility but may reduce receptor affinity due to steric hindrance .
- Thienyl/Diethylamino Groups: Introduce heterocyclic diversity, enabling applications beyond pharmacology (e.g., materials science, biosensors) .
Physicochemical Properties
| Property | 11-Methyl-3-phenyl | 11-(3-Chlorophenyl)-3-thienyl | 11-Trifluoromethyl |
|---|---|---|---|
| Molecular Weight | ~270–300 g/mol | 434.5 g/mol | 434.5 g/mol |
| LogP | ~3.2 (moderate lipo.) | ~4.1 (high lipo.) | ~3.8 (moderate lipo.) |
| Solubility (aq.) | Low | Very low | Moderate (CF3 polar) |
| Primary Application | Anxiolytic | Antimicrobial | Neuropharmacology |
Data synthesized from
Key Research Findings
Anxiolytic Specificity: The 11-methyl-3-phenyl analog shows higher selectivity for GABA-A receptors over other benzodiazepines, reducing off-target sedation .
Non-Therapeutic Applications: Derivatives with diethylamino or thienyl groups exhibit utility in materials science (e.g., organic semiconductors) and chemical sensing .
Anticancer Potential: Thienyl-substituted analogs demonstrate kinase inhibitory activity, highlighting structural versatility .
Biological Activity
11-Methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class of compounds. This compound has garnered attention due to its potential biological activities, including anxiolytic effects and possible applications in cancer treatment. The unique bicyclic structure of this compound, characterized by a diazepine ring fused with two benzene rings, contributes to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 290.35 g/mol. Its structural features include:
- Diazepine ring : A seven-membered ring containing nitrogen atoms.
- Phenyl group : Contributes to the compound's lipophilicity and receptor interactions.
- Methyl substitution : Potentially influences the compound's activity at neurotransmitter receptors.
Anxiolytic Properties
Research indicates that this compound exhibits significant anxiolytic activity . It appears to enhance GABAergic transmission by acting on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This mechanism is similar to that of benzodiazepines, which are well-known anxiolytic agents.
Antimicrobial and Anticancer Effects
Preliminary studies suggest that this compound may also possess antimicrobial and anticancer properties . While specific mechanisms are not fully elucidated yet, its structural analogs have shown promise in inhibiting cancer cell growth and exhibiting antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have demonstrated that analogs of this compound can inhibit the proliferation of cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11-methyl-3-phenyl-diazepine derivative | DLD-1 (Colon Cancer) | 0.74 |
| 11-methyl-3-phenyl-diazepine derivative | HT-29 (Colon Cancer) | 0.19 |
These findings indicate a significant cytotoxic effect on colon cancer cells compared to standard treatments like 5-fluorouracil .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been investigated through various assays:
- GABA_A Receptor Binding : Studies have shown that the compound binds effectively to GABA_A receptors, enhancing inhibitory neurotransmission.
- Cell Cycle Arrest : The compound has been noted to induce cell cycle arrest in cancer cells at specific phases (G2/M), suggesting a potential pathway for its anticancer effects .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-methyl-3-phenyl-dibenzo[b,e][1,4]diazepine | Similar diazepine structure; different phenyl substitution | Anxiolytic |
| 11-(2-chlorophenyl)-7,8-dimethyl-dibenzo[b,e][1,4]diazepine | Contains methyl groups at positions 7 and 8 | Sedative |
| 10-benzyl-dibenzo[b,e][1,4]diazepine | Benzyl substitution; altered pharmacokinetics | Antidepressant |
This table illustrates how variations in chemical structure can lead to diverse pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
